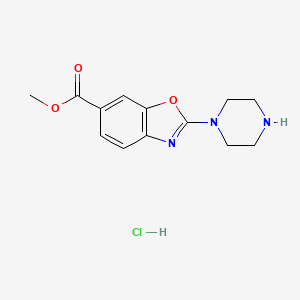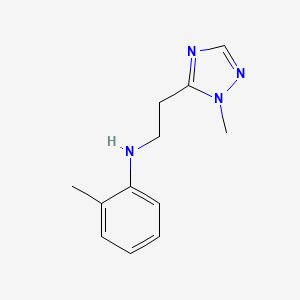![molecular formula C14H22N2O2 B13582639 tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate CAS No. 144222-24-2](/img/structure/B13582639.png)
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate typically involves the reaction of 4-aminophenethyl alcohol with tert-butyl isocyanate, followed by the addition of methyl iodide and hydrochloric acid. The resulting product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed:
Oxidation: Nitro or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit acetylcholinesterase suggests its use in developing treatments for conditions involving neurotransmitter imbalances.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides due to its broad-spectrum activity against pests.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl 4-aminophenethylcarbamate
- tert-Butyl (4-aminobenzyl)carbamate
Comparison: While these compounds share structural similarities, tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate is unique due to its specific substitution pattern and its potent acetylcholinesterase inhibitory activity. This makes it particularly valuable in both research and industrial applications .
Propriétés
| 144222-24-2 | |
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11/h5-8H,9-10,15H2,1-4H3 |
Clé InChI |
RFLBWARNKVMNSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)



![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)

![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)

